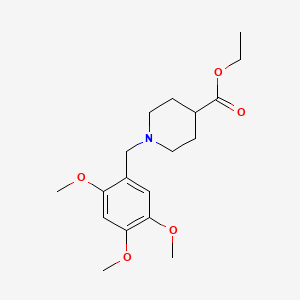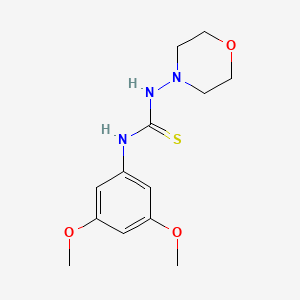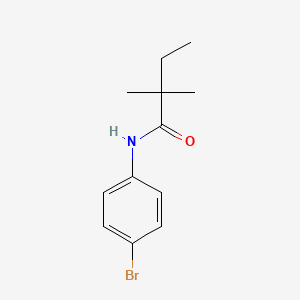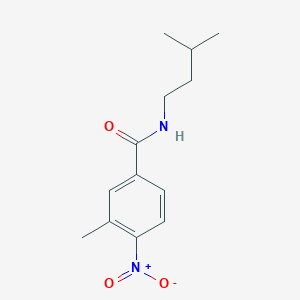![molecular formula C15H15N3OS B5854168 N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system. MMB-2201 has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
作用機序
MMB-2201 exerts its effects by binding to the cannabinoid receptors, which are primarily found in the brain and spinal cord. These receptors are involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. MMB-2201 acts as an agonist of these receptors, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and can protect cells against oxidative stress. In vivo studies have demonstrated that MMB-2201 can induce hypothermia, decrease locomotor activity, and alter cognitive function.
実験室実験の利点と制限
One of the main advantages of using MMB-2201 in laboratory experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using MMB-2201 is its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are several potential future directions for research on MMB-2201. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to elucidate its effects on specific neurotransmitter systems and to determine the optimal dosing and administration methods. Another area of interest is its potential as a tool for studying the cannabinoid receptors and their signaling pathways. Further studies are needed to determine the precise mechanisms of action of MMB-2201 and to develop more selective and potent agonists and antagonists for these receptors.
合成法
The synthesis of MMB-2201 involves the reaction of 2-thiophenecarboxylic acid with N-methyl-N-(2-chloroethyl)amine hydrochloride, followed by the addition of 1-methyl-1H-benzimidazole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent, such as dichloromethane or ethanol. The resulting product is purified through various techniques, including recrystallization and column chromatography.
科学的研究の応用
MMB-2201 has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been used as a tool to study the cannabinoid receptors and their signaling pathways. It has also been investigated for its potential therapeutic effects in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-17(15(19)13-8-5-9-20-13)10-14-16-11-6-3-4-7-12(11)18(14)2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKJBNCJJPKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)






![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)

![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)



![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)